molecular formula C9H16N2O2 B13215244 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

Cat. No.: B13215244
M. Wt: 184.24 g/mol
InChI Key: VPWFRMJOIPVFMU-UHFFFAOYSA-N
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Description

5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-c]pyridine core, followed by functionalization to introduce the methyl and carboxylic acid groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyridine derivatives, such as:

Uniqueness

What sets 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

InChI

InChI=1S/C9H16N2O2/c1-11-3-2-9(8(12)13)6-10-4-7(9)5-11/h7,10H,2-6H2,1H3,(H,12,13)

InChI Key

VPWFRMJOIPVFMU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CNCC2C1)C(=O)O

Origin of Product

United States

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